2-Chloro-5-(trifluoromethyl)benzonitrile

Catalog No.
S749479
CAS No.
328-87-0
M.F
C8H3ClF3N
M. Wt
205.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(trifluoromethyl)benzonitrile

CAS Number

328-87-0

Product Name

2-Chloro-5-(trifluoromethyl)benzonitrile

IUPAC Name

2-chloro-5-(trifluoromethyl)benzonitrile

Molecular Formula

C8H3ClF3N

Molecular Weight

205.56 g/mol

InChI

InChI=1S/C8H3ClF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H

InChI Key

LCISFYAQKHOWBP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)Cl

Synthesis:

-Chloro-5-(trifluoromethyl)benzonitrile is a chemical compound that serves as a building block in the synthesis of various organic molecules. Studies have explored its use in the preparation of diverse functional groups, including:

  • Heterocycles: These are cyclic compounds containing atoms other than carbon in the ring. 2-Chloro-5-(trifluoromethyl)benzonitrile has been employed in the synthesis of heterocycles like triazoles, [] pyrimidines, [] and imidazoles, [] which possess various applications in medicinal chemistry and material science.
  • Pharmaceutical candidates: The introduction of the 2-chloro-5-(trifluoromethyl)benzonitrile moiety into potential drug molecules has been investigated due to its potential impact on the target molecule's properties, such as binding affinity and metabolic stability. []

Material Science Applications:

Research has explored the potential of 2-chloro-5-(trifluoromethyl)benzonitrile in the development of functional materials:

  • Organic electronics: Studies have investigated its application in the synthesis of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). []
  • Liquid crystals: The incorporation of 2-chloro-5-(trifluoromethyl)benzonitrile into liquid crystal molecules has been explored for its potential influence on the material's properties relevant to display applications. []

2-Chloro-5-(trifluoromethyl)benzonitrile, with the chemical formula C₈H₄ClF₃N, is a compound characterized by a benzene ring substituted with a chloro group and a trifluoromethyl group, along with a nitrile functional group. The compound is known for its high reactivity and unique properties due to the presence of the trifluoromethyl group, which significantly influences its chemical behavior and biological activity. It appears as a white to off-white solid and is soluble in organic solvents.

, including:

  • Nitration: It can be nitrated to form derivatives such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This reaction typically involves the use of a nitrating acid mixture, which introduces a nitro group into the aromatic system .
  • Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides under acidic or basic conditions.
  • Sandmeyer Reaction: This method allows for the conversion of an aniline derivative into a benzonitrile by reacting 2-chloro-5-trifluoromethylaniline with copper cyanide or sodium cyanide .

The biological activity of 2-chloro-5-(trifluoromethyl)benzonitrile has been studied in various contexts. It exhibits potential toxicity, with reports indicating that it can cause skin irritation and systemic effects upon absorption . Additionally, compounds with similar structures have been investigated for their antimicrobial and antifungal properties, suggesting that 2-chloro-5-(trifluoromethyl)benzonitrile may also possess bioactive characteristics.

The synthesis of 2-chloro-5-(trifluoromethyl)benzonitrile can be achieved through several methods:

  • Sandmeyer Reaction: Starting from 2-chloro-5-trifluoromethylaniline, this method involves the use of copper cyanide to introduce the nitrile group.
  • Direct Halogenation: The compound can be synthesized by halogenating appropriate precursors in the presence of suitable reagents.
  • Nitration followed by Cyanation: This involves nitrating a precursor compound followed by a cyanation step to introduce the nitrile functionality.

2-Chloro-5-(trifluoromethyl)benzonitrile finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique properties, it may be utilized in developing specialty materials or coatings.
  • Thermal Couplers: The compound has been noted for its potential use in thermal coupler control systems within water supply systems .

Interaction studies involving 2-chloro-5-(trifluoromethyl)benzonitrile focus on its reactivity with biological systems and other chemical entities. Research indicates that it can interact negatively with skin and respiratory systems, leading to irritation and toxicity . Further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.

Several compounds share structural similarities with 2-chloro-5-(trifluoromethyl)benzonitrile. These include:

Compound NameStructure FeaturesUnique Characteristics
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidNitro group instead of nitrileExhibits different reactivity due to nitro group
5-Chloro-2-(trifluoromethyl)benzonitrileDifferent position of chloro and trifluoromethylMay have varied biological activity
4-Chloro-3-cyanobenzotrifluorideSimilar trifluoromethyl groupUsed in different industrial applications

These compounds highlight the uniqueness of 2-chloro-5-(trifluoromethyl)benzonitrile through distinct functional groups and their respective applications or biological activities.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

328-87-0

Wikipedia

2-Chloro-5-trifluoromethylbenzonitrile

General Manufacturing Information

Benzonitrile, 2-chloro-5-(trifluoromethyl)-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types